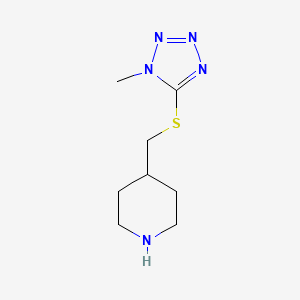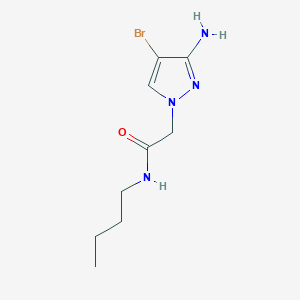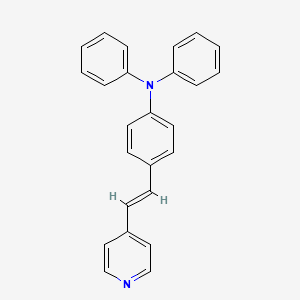
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is an organic compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol This compound is known for its unique structural features, which include a diphenylamine moiety and a pyridine ring connected via a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline typically involves the reaction of N,N-diphenylaniline with 4-vinylpyridine under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the reactants are combined in the presence of a palladium catalyst, a base, and a suitable solvent . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugated system formed by the diphenylamine and pyridine moieties, which allows for efficient energy transfer and emission of light upon excitation . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based substituent instead of the vinyl group
Uniqueness
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.
Propriétés
Formule moléculaire |
C25H20N2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[(E)-2-pyridin-4-ylethenyl]aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H/b12-11+ |
Clé InChI |
HONAZNWULFWRDX-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


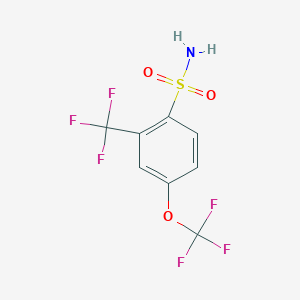
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
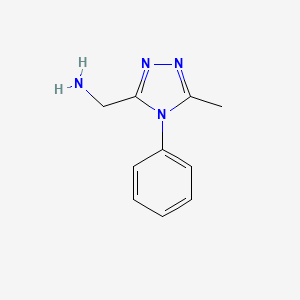
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

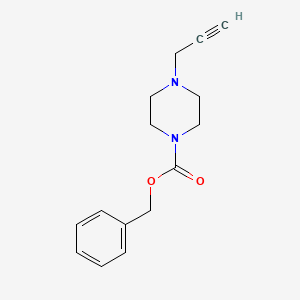
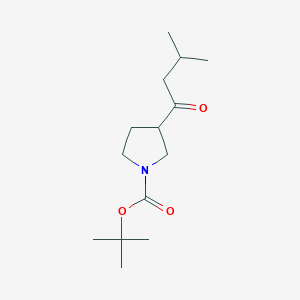
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)

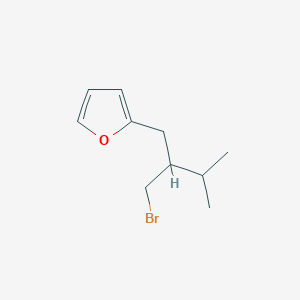
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
